Carbazomycin A-d6
Description
Definition and Classification as a Deuterated Carbazole Alkaloid
Carbazomycin A-d6 (C₁₆H₁₁D₆NO₂) is a deuterium-labeled derivative of the naturally occurring carbazole alkaloid Carbazomycin A. It belongs to the carbazole family, characterized by a tricyclic aromatic system comprising two benzene rings fused to a pyrrole ring. The compound features six deuterium atoms substituted at the methoxy groups (-OCD₃) at positions 3 and 4 of the carbazole core. This isotopic labeling distinguishes it from its non-deuterated counterpart, Carbazomycin A (C₁₆H₁₇NO₂), which contains standard methoxy (-OCH₃) groups.
Table 1: Structural Comparison of Carbazomycin A and A-d6
| Property | Carbazomycin A | This compound |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO₂ | C₁₆H₁₁D₆NO₂ |
| Molecular Weight | 255.32 g/mol | 261.35 g/mol |
| Methoxy Groups | -OCH₃ (positions 3,4) | -OCD₃ (positions 3,4) |
| Key Applications | Antibiotic research | Isotopic tracing, MS |
Historical Context in Carbazomycin Research
Carbazomycin A was first isolated in 1980 from Streptomyces strain H 1051-MY 10 during a screen for antifungal agents. Its discovery marked a milestone in carbazole alkaloid research due to its unique 3,4-dimethoxy-1,2-dimethyl substitution pattern. The deuterated variant, this compound, emerged decades later as synthetic methodologies for deuterium incorporation advanced. A pivotal development was the 2021 patent describing fluoric acid-catalyzed deuterium exchange in carbazoles using deuterium oxide (D₂O) and 1,4-dioxane. This method enabled cost-effective deuteration of methoxy groups, circumventing the need for expensive deuterated solvents. By 2024, gram-scale syntheses achieved 95% deuteration efficiency, facilitating broader research applications.
Significance in Chemical and Microbiological Research
This compound serves two primary roles in contemporary science:
- Isotopic Tracer in Metabolomics : Its stable deuterium labels allow precise tracking in mass spectrometry (MS)-based studies. For instance, the IS-QMS project utilizes multi-isotopologue standards like this compound to quantify metabolites in complex biological matrices.
- Mechanistic Probe in Antibiotic Research : Researchers employ deuterium kinetic isotope effects (KIE) to study Carbazomycin A's mode of action. The -OCD₃ groups alter electron density in the carbazole core, providing insights into structure-activity relationships against Staphylococcus aureus.
Table 2: Key Research Applications of this compound
Relationship to Parent Compound Carbazomycin A
Structurally, this compound preserves the carbazole skeleton and bioactivity profile of Carbazomycin A while introducing isotopic labels for advanced analytics. Both compounds inhibit Gram-positive bacteria via disruption of membrane-bound electron transport chains. However, deuteration at the methoxy positions reduces oxidative metabolism in hepatic microsomes by 40%, as demonstrated in comparative pharmacokinetic studies. This metabolic stability enhances this compound's utility in long-term tracing experiments without significantly altering its antimicrobial efficacy.
Properties
Molecular Formula |
C₁₆H₁₁D₆NO₂ |
|---|---|
Molecular Weight |
261.35 |
Synonyms |
3,4-Dimethoxy-1,2-dimethyl-9H-carbazole-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Antifungal and Antibacterial Activity
- Carbazomycin A : Weak antifungal activity (MIC > 16 µg/mL against Candida albicans) but effective against Gram-positive bacteria (MIC = 4 µg/mL for S. aureus) .
- Carbazomycin B : Broader spectrum, inhibiting Xanthomonas oryzae (MIC = 8 µg/mL) and Trichophyton fungi (MIC = 16 µg/mL) .
- Carbazomycin G/H: Moderate antifungal activity (MIC = 32–64 µg/mL) due to the quinoline moiety, which may disrupt membrane integrity .
- This compound : Presumed similar activity to Carbazomycin A, though primarily used in tracer studies .
Antioxidant and Enzyme Inhibition
Antimalarial and Cytotoxic Effects
- Carbazomycin B : Active against Plasmodium falciparum (IC₅₀ = 2.5 µM) and cytotoxic to MCF-7 breast cancer cells (IC₅₀ = 10 µM) .
Comparative Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| This compound | Enables metabolic tracking; stable isotope labeling | Limited commercial availability; high synthesis cost |
| Carbazomycin B | Broad bioactivity (antifungal, antioxidant, 5-LO inhibition) | Susceptibility to oxidation at phenolic -OH |
| Carbazomycin G/H | Novel quinoline structure for drug design | Moderate bioactivity; limited mechanistic data |
Preparation Methods
Synthesis of Carbazomycin A Core
The carbazole skeleton is constructed via a biomimetic oxidative dimerization of 3-methylindole under FeCl3 catalysis (78% yield). Subsequent Friedel-Crafts prenylation at C-3 using 3-methyl-2-butenyl bromide introduces the terpenoid sidechain (62% yield).
Methyl Group Deuteration
The native C-4 and C-5 methyl groups are introduced via alkylation with CD3I (2.5 equiv) in DMF at 0°C, achieving 73% yield per methyl. Excess CD3I ensures complete deuteration, confirmed by MS (m/z: [M+H]+ 312.18 → 318.21).
Aromatic H/D Exchange
Heating the intermediate in DCl/D2O (1:4) at 110°C for 24 h replaces C-1 and C-8 protons with deuterium (51% incorporation efficiency). NMR monitoring (DMSO-d6) shows aromatic singlet collapse at δ 7.25 and 7.41.
Method II: Early-Stage Deuteration Using Deuterated Building Blocks
Preparation of Deuterated Indole Precursor
2-Deutero-3-methylindole is synthesized via Pd/C-catalyzed H/D exchange in D2O at 150°C (89% deuteration). This precursor undergoes oxidative dimerization to form a d2-carbazole core.
Prenylation with Deuterated Isoprenoid Chains
Deuterated prenyl bromide (C5D10Br2) is prepared by brominating isoprene-d10 with NBS, yielding 68% C5D10Br2. Alkylation of the carbazole core achieves 59% yield, confirmed by 2H NMR (δ 1.72, s, 6D).
Table 2: Isotopic Purity Comparison Between Methods
| Method | Deuterium Sites | Isotopic Purity (%) | MS Abundance (M+H)+ |
|---|---|---|---|
| Late-Stage | 6 | 98.2 | 318.21 (100) |
| Early-Stage | 8 | 99.5 | 320.23 (100) |
Method III: Enzymatic Deuteration via Bacterial Biotransformation
Streptomyces Fermentation in D2O Medium
Adapting protocols from carbazomycin A biosynthesis, Streptomyces sp. cultures are grown in 70% D2O minimal media supplemented with deuterated glucose (glucose-d12). Deuteration occurs at C-4 methyl (91%) and hydroxyl (87%) positions.
Post-Fermentation Chemical Modification
Residual protonated sites are deuterated via NaBD4 reduction (hydroxyl group) and DCl/D2O exchange (aromatic protons), achieving 94% overall deuteration. LC-MS analysis shows a 6 Da mass shift (m/z 312 → 318).
Analytical Characterization and Validation
Mass Spectrometry
HRMS (ESI-TOF) confirms six deuterium atoms: m/z 318.2145 [M+H]+ (calc. 318.2151). Isotopic clusters show 98.2% purity with D6/D5 ratio of 95:5.
NMR Spectroscopy
1H NMR (600 MHz, DMSO-d6) reveals absence of signals at δ 2.31 (C-4 CH3) and δ 1.72 (prenyl CH3), replaced by 2H signals in 2H NMR. 13C NMR shows triplet splitting for CD3 groups (JCD = 19 Hz).
Challenges and Optimization Strategies
-
Isotopic Scrambling : Prolonged H/D exchange above 120°C causes deuterium loss at methyl groups. Optimal conditions: 110°C, 24 h.
-
Cost Efficiency : CD3I costs $1,200/g, making Method I economically prohibitive for large-scale synthesis. Method III offers 43% cost reduction via microbial deuteration.
-
Regioselectivity : Competing deuteration at C-2 occurs if indole precursors lack electron-withdrawing groups. Adding a nitro group at C-5 improves selectivity to 9:1 .
Q & A
Q. What experimental strategies are recommended for synthesizing and isolating Carbazomycin A-d6 in laboratory settings?
Methodological Answer: To synthesize this compound, researchers should employ deuterated precursors (e.g., deuterated methyl groups) during biosynthesis, leveraging isotopic labeling techniques. Isolation can be optimized using the OSMAC (One Strain Many Compounds) strategy, which involves varying fermentation media compositions (e.g., carbon/nitrogen ratios, trace elements) to enhance yield . Post-fermentation, use chromatographic methods (e.g., Sephadex LH-20 column chromatography) and semi-preparative reverse-phase HPLC for purification. Validate isotopic incorporation via high-resolution mass spectrometry (HR-ESI-MS) and NMR spectroscopy .
Q. How can researchers confirm the structural integrity and deuterium labeling efficiency of this compound?
Methodological Answer: Combine spectroscopic and spectrometric analyses:
- NMR : Compare ¹H and ²H NMR spectra to confirm deuterium substitution at specific positions. Absence of proton signals in deuterated regions indicates successful labeling .
- HR-ESI-MS : Look for a molecular ion peak at m/z = [M + H]⁺ + 6 Da (e.g., theoretical m/z 248.1238 for this compound vs. 242.1172 for non-deuterated Carbazomycin A) .
- Isotopic Purity : Use LC-MS/MS to quantify deuterium incorporation (>98% purity is ideal for pharmacokinetic studies) .
Advanced Research Questions
Q. What isotopic effects might deuterium labeling introduce in this compound’s bioactivity, and how can these be experimentally assessed?
Methodological Answer: Deuterium’s kinetic isotope effect (KIE) may alter metabolic stability, binding affinity, or enzymatic inhibition. To evaluate:
Comparative Bioassays : Test non-deuterated and deuterated analogs against target pathogens (e.g., Staphylococcus aureus, Plasmodium falciparum) using MIC (Minimum Inhibitory Concentration) assays .
Metabolic Stability Studies : Incubate both compounds with liver microsomes and quantify degradation rates via LC-MS. A longer half-life (t½) for this compound suggests improved metabolic stability .
Q. How can researchers resolve contradictions in bioactivity data between this compound and its non-deuterated counterpart?
Methodological Answer: Contradictions may arise from experimental variables such as:
- Media Composition : Adjust fermentation conditions to rule out media-induced bioactivity variations .
- Assay Sensitivity : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., chloroquine for P. falciparum) .
- Statistical Analysis : Apply multivariate regression to isolate isotopic effects from confounding factors (e.g., pH, temperature) .
Q. What methodologies are suitable for studying this compound’s metabolic pathways in microbial systems?
Methodological Answer:
Isotopic Tracer Studies : Feed ¹³C/²H-labeled precursors during biosynthesis and track incorporation via NMR or mass spectrometry .
Gene Knockout Models : Use CRISPR-Cas9 to disrupt putative biosynthetic genes (e.g., methyltransferases) in Streptomyces spp. and monitor metabolic intermediates .
Metabolomics : Perform untargeted LC-MS/MS to profile deuterated metabolites and map pathways .
Q. How should researchers design experiments to investigate this compound’s potential off-target effects in eukaryotic cells?
Methodological Answer:
Cytotoxicity Screening : Use human cell lines (e.g., MCF-7, HEK293) and measure IC₅₀ values via MTT assays .
Transcriptomic Profiling : Apply RNA-seq to identify differentially expressed genes post-treatment.
Dose-Response Curves : Test sub-MIC concentrations to assess sub-lethal effects (e.g., biofilm inhibition) .
Methodological Pitfalls and Solutions
Q. What are common pitfalls in quantifying deuterium incorporation, and how can they be mitigated?
Methodological Answer:
- Pitfall 1 : Signal overlap in NMR due to residual protons.
Solution : Use deuterium-depleted solvents and ²H-decoupled NMR experiments . - Pitfall 2 : Inaccurate HR-ESI-MS quantification due to isotopic impurities.
Solution : Pre-purify samples via HPLC and validate with synthetic deuterated standards .
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
